molecular formula C27H23ClN4O3 B14944318 ethyl 4-[5-(4-chlorophenyl)-8-oxo-6-(pyridin-2-yl)-2,3,6,8-tetrahydropyrrolo[3,4-e][1,4]diazepin-7(1H)-yl]benzoate

ethyl 4-[5-(4-chlorophenyl)-8-oxo-6-(pyridin-2-yl)-2,3,6,8-tetrahydropyrrolo[3,4-e][1,4]diazepin-7(1H)-yl]benzoate

Cat. No.: B14944318
M. Wt: 486.9 g/mol
InChI Key: BEPWUOYQNCUCDR-UHFFFAOYSA-N
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Description

ETHYL 4-[5-(4-CHLOROPHENYL)-8-OXO-6-(2-PYRIDYL)-2,3,6,8-TETRAHYDROPYRROLO[3,4-E][1,4]DIAZEPIN-7(1H)-YL]BENZOATE is a complex organic compound with a unique structure that includes a pyrrolo[3,4-e][1,4]diazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[5-(4-CHLOROPHENYL)-8-OXO-6-(2-PYRIDYL)-2,3,6,8-TETRAHYDROPYRROLO[3,4-E][1,4]DIAZEPIN-7(1H)-YL]BENZOATE typically involves multiple steps, including the formation of the pyrrolo[3,4-e][1,4]diazepine core and subsequent functionalization. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the diazepine ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the chlorophenyl and pyridyl groups via substitution reactions.

    Esterification: Formation of the ethyl benzoate moiety through esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[5-(4-CHLOROPHENYL)-8-OXO-6-(2-PYRIDYL)-2,3,6,8-TETRAHYDROPYRROLO[3,4-E][1,4]DIAZEPIN-7(1H)-YL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

ETHYL 4-[5-(4-CHLOROPHENYL)-8-OXO-6-(2-PYRIDYL)-2,3,6,8-TETRAHYDROPYRROLO[3,4-E][1,4]DIAZEPIN-7(1H)-YL]BENZOATE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or mechanical properties.

    Biological Research: The compound can be used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of ETHYL 4-[5-(4-CHLOROPHENYL)-8-OXO-6-(2-PYRIDYL)-2,3,6,8-TETRAHYDROPYRROLO[3,4-E][1,4]DIAZEPIN-7(1H)-YL]BENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[3,4-e][1,4]diazepine derivatives, which share the core structure but differ in their substituents. Examples include:

    Pyrrolo[3,4-e][1,4]diazepine-5,8-dione: A simpler derivative with fewer substituents.

    Pyrrolo[3,4-e][1,4]diazepine-6-carboxylate: A derivative with a carboxylate group instead of the ethyl benzoate moiety.

Uniqueness

ETHYL 4-[5-(4-CHLOROPHENYL)-8-OXO-6-(2-PYRIDYL)-2,3,6,8-TETRAHYDROPYRROLO[3,4-E][1,4]DIAZEPIN-7(1H)-YL]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H23ClN4O3

Molecular Weight

486.9 g/mol

IUPAC Name

ethyl 4-[5-(4-chlorophenyl)-8-oxo-6-pyridin-2-yl-1,2,3,6-tetrahydropyrrolo[3,4-e][1,4]diazepin-7-yl]benzoate

InChI

InChI=1S/C27H23ClN4O3/c1-2-35-27(34)18-8-12-20(13-9-18)32-25(21-5-3-4-14-29-21)22-23(17-6-10-19(28)11-7-17)30-15-16-31-24(22)26(32)33/h3-14,25,31H,2,15-16H2,1H3

InChI Key

BEPWUOYQNCUCDR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(C2=O)NCCN=C3C4=CC=C(C=C4)Cl)C5=CC=CC=N5

Origin of Product

United States

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